3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid
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Overview
Description
3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O3. It is a white solid with a distinct odor, known for its stability under normal conditions. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .
Mode of Action
It’s known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The process includes:
Reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid: This step is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-Chloro-4-(2,4-dichlorophenoxy)benzoic acid: Another compound with comparable chemical properties.
Uniqueness
3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(2,4-dichlorophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O3/c14-7-4-5-11(10(16)6-7)19-12-8(13(17)18)2-1-3-9(12)15/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSWFBPGRGKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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